molecular formula C16H16MgO B12542994 CID 71376372 CAS No. 652156-09-7

CID 71376372

Katalognummer: B12542994
CAS-Nummer: 652156-09-7
Molekulargewicht: 248.60 g/mol
InChI-Schlüssel: HLOPNYIKKKNANC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71376372” is a chemical entity of significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 71376372” involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Catalysts and Solvents: Catalysts and solvents are often used to facilitate the reactions and improve yield. The choice of catalyst and solvent depends on the specific reaction being performed.

    Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. The industrial methods involve:

    Large-Scale Reactors: Reactions are

Eigenschaften

CAS-Nummer

652156-09-7

Molekularformel

C16H16MgO

Molekulargewicht

248.60 g/mol

InChI

InChI=1S/C16H16O.Mg/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2;

InChI-Schlüssel

HLOPNYIKKKNANC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Mg]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.